4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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Overview
Description
4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of chloro, fluorobenzyl, pyrazolyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could result in a different halogenated compound .
Scientific Research Applications
4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
- **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
- **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Uniqueness
What sets 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H13ClFN3O2S |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-13-4-6-16(7-5-13)24(22,23)20-15-9-19-21(11-15)10-12-2-1-3-14(18)8-12/h1-9,11,20H,10H2 |
InChI Key |
BCADWHMIVDAFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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